molecular formula C22H25BrO4 B11506488 3a'-(4-Bromophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione

3a'-(4-Bromophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione

Cat. No.: B11506488
M. Wt: 433.3 g/mol
InChI Key: IBGURYAQEKKAFD-UHFFFAOYSA-N
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Description

3’A-(4-BROMOPHENYL)-TETRAHYDRODISPIRO[CYCLOHEXANE-1,3’-FURO[3,2-B]FURAN-6’,1’‘-CYCLOHEXANE]-2’,5’-DIONE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’A-(4-BROMOPHENYL)-TETRAHYDRODISPIRO[CYCLOHEXANE-1,3’-FURO[3,2-B]FURAN-6’,1’‘-CYCLOHEXANE]-2’,5’-DIONE typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the bromophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3’A-(4-BROMOPHENYL)-TETRAHYDRODISPIRO[CYCLOHEXANE-1,3’-FURO[3,2-B]FURAN-6’,1’‘-CYCLOHEXANE]-2’,5’-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

3’A-(4-BROMOPHENYL)-TETRAHYDRODISPIRO[CYCLOHEXANE-1,3’-FURO[3,2-B]FURAN-6’,1’‘-CYCLOHEXANE]-2’,5’-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3’A-(4-BROMOPHENYL)-TETRAHYDRODISPIRO[CYCLOHEXANE-1,3’-FURO[3,2-B]FURAN-6’,1’‘-CYCLOHEXANE]-2’,5’-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biological setting, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to specific physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-TRIS(4-AMINOPHENYL)-1,3,5-TRIAZINE: A compound with a similar spirocyclic structure but different functional groups.

    4,4’,4’'-(1,3,5-TRIAZINE-2,4,6-TRIYL)TRIANILINE: Another spirocyclic compound with distinct chemical properties.

Uniqueness

3’A-(4-BROMOPHENYL)-TETRAHYDRODISPIRO[CYCLOHEXANE-1,3’-FURO[3,2-B]FURAN-6’,1’‘-CYCLOHEXANE]-2’,5’-DIONE is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H25BrO4

Molecular Weight

433.3 g/mol

InChI

InChI=1S/C22H25BrO4/c23-16-9-7-15(8-10-16)22-17(20(18(24)27-22)11-3-1-4-12-20)26-19(25)21(22)13-5-2-6-14-21/h7-10,17H,1-6,11-14H2

InChI Key

IBGURYAQEKKAFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3C(C4(CCCCC4)C(=O)O3)(OC2=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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